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Cat. No.: B073215 Get Quote

Introduction

D-Glucono-δ-lactone (GDL), a cyclic ester of D-gluconic acid, is a naturally occurring food

additive (E575) widely recognized for its versatile applications in the food industry.[1][2] It is a

white, odorless, crystalline powder that is freely soluble in water.[3] While neutral in its

crystalline form, GDL hydrolyzes in aqueous solutions to form gluconic acid, resulting in a

gradual and progressive decrease in pH.[3][4] This slow, controlled acidification is the

cornerstone of its functionality, making it a preferred choice over other acidulants that can

cause a rapid pH drop and a sharp, tart taste.[5][6] GDL is affirmed as Generally Recognized

as Safe (GRAS) by the U.S. Food and Drug Administration (FDA) for use as a curing, pickling,

leavening, and pH control agent.[7][8]

Mechanism of Action in Food Preservation

The primary preservation mechanism of GDL stems from its slow hydrolysis to gluconic acid.

This process gently lowers the pH of the food matrix, creating an acidic environment that is

unfavorable for the growth of many spoilage and pathogenic microorganisms.[5][6][9] This

acidification process offers several advantages:

Antimicrobial Activity: By lowering the pH, GDL inhibits the growth of bacteria, yeasts, and

molds, thereby extending the shelf life of food products.[3][6]

Controlled Gelation and Coagulation: The gradual pH reduction allows for uniform protein

coagulation, which is essential in the production of tofu, cheese, and acid-induced milk gels,
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resulting in improved texture and consistency.[4][10]

Curing Acceleration: In processed meats, the decrease in pH accelerates the curing process,

enhances color development and stability, and allows for a reduction in the required levels of

nitrites.[3][11][12]

Texture Improvement: GDL can contribute to the formation of acid-induced meat protein gels,

which improves the texture of products like fermented sausages and plant-based meat

alternatives.[13][14]

Inhibition of Spoilage Markers: Research has demonstrated that GDL-induced pH reduction

can significantly decrease the formation of biogenic amines, such as histamine and

putrescine, which are indicators of meat spoilage.[15]

Quantitative Data Summary
The following tables summarize the effects of GDL application in various food preservation

studies.

Table 1: Effect of GDL on Physicochemical and Microbiological Properties of Meat Products
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Food Product GDL Concentration Key Findings Reference

Fermented Sausages 0.1% - 0.75%

Increasing GDL levels

led to a dose-

dependent decrease

in pH, moisture

content, and water

holding capacity. A

0.75% concentration

was most effective in

controlling bacterial

counts during a 25-

day ripening period.

[13]

Minced Meat 0.5% and 1.0%

After 7 days at 20-

22°C, both

concentrations

significantly

decreased pH and

reduced levels of

histamine, putrescine,

fecal streptococci, and

coliforms compared to

a control.

[15]

Pork Liver Pâté 0.5%

Markedly reduced the

growth of lactic acid

bacteria and extended

the shelf-life of

vacuum-packaged

products.

[11]

Large Red Sausage
0.25% (with 2%

lactate)

Effectively inhibited

the growth of Listeria

monocytogenes

during storage at 10°C

for 35 days.

[16]
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Table 2: Effect of GDL on Dairy and Plant-Based Products

Food Product GDL Concentration Key Findings Reference

Milk Gels 0.5% - 3.0%

GDL concentration,

along with

temperature,

influenced the rate of

acidification and final

gel firmness. Higher

temperatures

accelerated gelation.

[10]

Koro Bean Curd (Tofu) 1.0% - 1.8% (w/v)

The concentration of

GDL was a key

variable in

determining the final

texture of the curd.

[17]

Plant-Based Meat

Patty

Not specified (used in

mixture with

Transglutaminase)

GDL addition

influenced pH, color

(decreased lightness,

increased redness),

and textural

properties. High

concentrations had a

negative effect on

gumminess and

chewiness.

[14]

Experimental Protocols
Protocol 1: Evaluating the Effect of GDL on Fermented Sausage Preservation

This protocol is adapted from a study on the physicochemical and microbiological

characteristics of fermented sausages.[13]

1. Materials and Reagents:
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Pork and back-fat

Starter culture (e.g., Lactobacillus sakei, Staphylococcus carnosus)

Curing agents (Sodium nitrite, Sodium chloride)

Spices

D-Glucono-δ-lactone (GDL) powder

Fibrous casings (55 mm diameter)

Stomacher and sterile bags

pH meter

Microbiological culture media (e.g., Plate Count Agar, MRS Agar)

Texture Analyzer

2. Sausage Formulation and Preparation: a. Prepare a meat batter composed of lean pork and

fat, ground to the desired consistency. b. Add curing agents, spices, and starter culture to the

meat batter and mix thoroughly. c. Divide the batter into separate batches for each GDL

concentration to be tested (e.g., Control (0%), 0.25%, 0.50%, 0.75%). d. Add the pre-weighed

GDL powder to each respective batch and mix until homogeneously distributed. e. Stuff the

mixture into pre-soaked fibrous casings using a sausage stuffer.

3. Fermentation and Ripening: a. Ferment the sausages at a controlled temperature and

humidity (e.g., 25°C at 85-90% relative humidity for 3 days). b. Dry and ripen the sausages at a

lower temperature and humidity (e.g., 15°C at 75-80% relative humidity) for a specified period

(e.g., 25 days).

4. Sample Analysis: a. Collect samples from each batch at predetermined time points (e.g.,

days 0, 1, 3, 7, 15, 25). b. pH Measurement: Homogenize 10g of sample with 90mL of distilled

water and measure the pH of the slurry. c. Microbiological Analysis: Prepare serial dilutions of

the sample homogenate. Plate onto appropriate media to enumerate total viable counts, lactic

acid bacteria, etc. Incubate plates under specified conditions before counting colonies. d.
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Texture Analysis: Use a texture analyzer to measure parameters such as shear force or

hardness on sausage slices of a standardized thickness. e. Water Holding Capacity (WHC):

Measure WHC using a centrifugation method or other established techniques.

Protocol 2: Assessing GDL's Inhibition of Biogenic Amines in Minced Meat

This protocol is based on a study evaluating the effect of GDL-induced pH decrease on

biogenic amine formation.[15]

1. Materials and Reagents:

Fresh minced meat (pork or beef)

D-Glucono-δ-lactone (GDL) powder

Sterile containers

Incubator set to 20-22°C

Stomacher and sterile bags

pH meter

HPLC system for biogenic amine analysis

Microbiological culture media (e.g., Violet Red Bile Agar, KF Streptococcus Agar)

2. Sample Preparation and Incubation: a. Obtain fresh minced meat and divide it into three

equal portions for each replicate (e.g., Control (0% GDL), 0.5% GDL, 1.0% GDL). b. Add the

specified amount of GDL to the respective meat portions and mix thoroughly to ensure even

distribution. c. Place each treated sample into a separate sterile container. d. Incubate all

samples at 20-22°C for 7 days.

3. Sample Analysis (at Day 0 and Day 7): a. pH Measurement: Homogenize 10g of the sample

with distilled water and measure the pH. b. Microbiological Analysis: Perform serial dilutions

and plate on selective media to determine counts of coliforms, fecal streptococci, and total

viable bacteria. c. Biogenic Amine Analysis: i. Extract biogenic amines from the meat sample

using an appropriate solvent (e.g., perchloric acid). ii. Prepare derivatives of the amines (e.g.,
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dansyl derivatives) to enable fluorometric or UV detection. iii. Analyze the derivatized extract

using an HPLC system with a suitable column and mobile phase to separate and quantify

individual amines (histamine, putrescine, cadaverine, tyramine).

Visualizations: Pathways and Workflows

Click to download full resolution via product page

// Invisible edges to enforce layout edge [style=invis]; ph -> micro -> texture -> chem; } dot

Caption: General experimental workflow for evaluating GDL in food.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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